molecular formula C11H16Cl2N2O2 B1434489 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride CAS No. 1965308-82-0

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride

Cat. No.: B1434489
CAS No.: 1965308-82-0
M. Wt: 279.16 g/mol
InChI Key: CWSRBKHIEJHHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is a chemical compound with the molecular formula C11H14N2O2·2HCl. It is a yellow solid with a molecular weight of 279.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: Starting with appropriate precursors, a condensation reaction can be employed to form the naphthyridine core.

  • Reduction: The intermediate compounds are then reduced to form the tetrahydro derivative.

  • Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of catalysts and solvents to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced naphthyridine derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 1,6-Naphthyridine-3-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-

  • 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride

Uniqueness: 5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride is unique due to its specific structural features and its potential applications in various fields. Its ethyl ester group and dihydrochloride salt form make it distinct from similar compounds.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9;;/h5,7,12H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSRBKHIEJHHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCNC2)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.